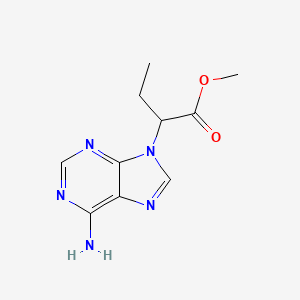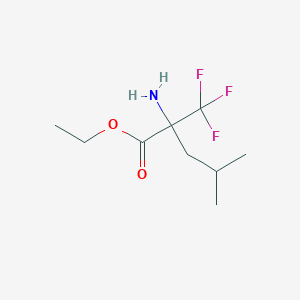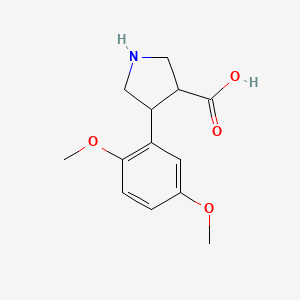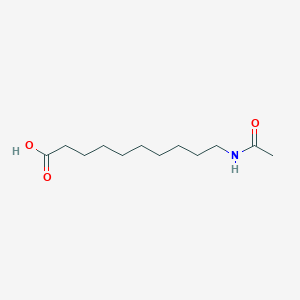
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indazole with a suitable alkyl halide, followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides to introduce different substituents on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1H-indazol-4-yl)propan-2-amine dihydrochloride: This compound has a similar structure but differs in the position of the indazole ring substitution.
1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride: This compound contains an imidazole ring instead of an indazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H15Cl2N3 |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
1-(1H-indazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)4-8-2-3-10-9(5-8)6-12-13-10;;/h2-3,5-7H,4,11H2,1H3,(H,12,13);2*1H |
Clé InChI |
WIBVFPZGKJQICH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)NN=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)


![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)








![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
